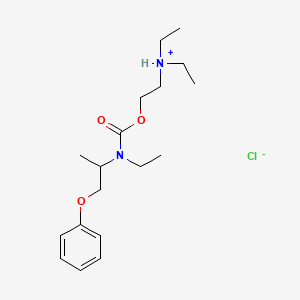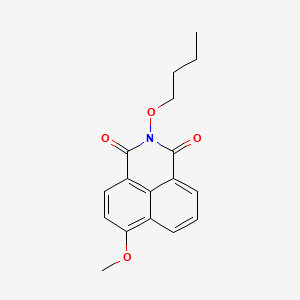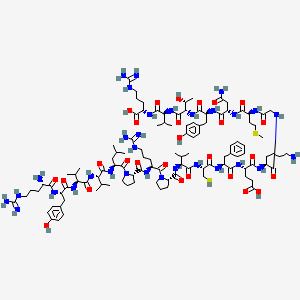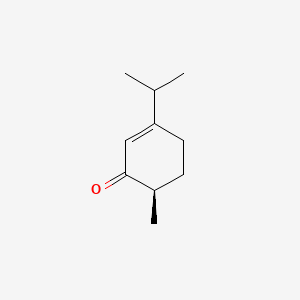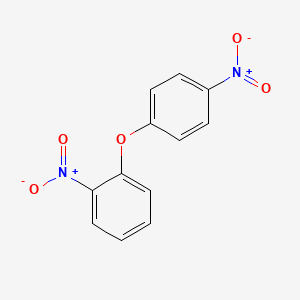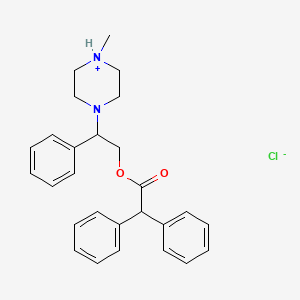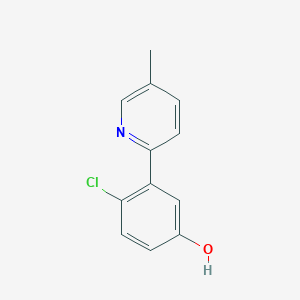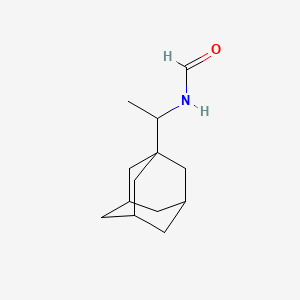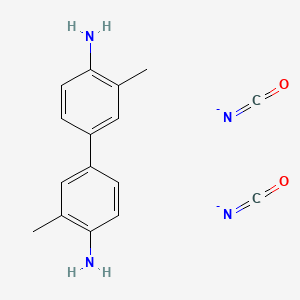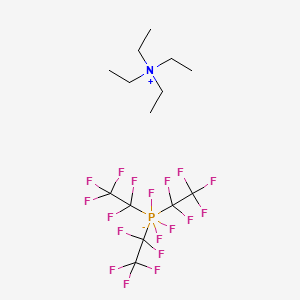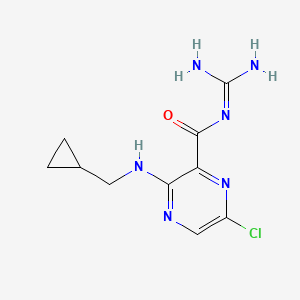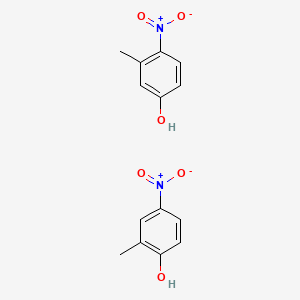
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate is a complex organic compound with the molecular formula C29H50O11 and a molecular weight of 574.7 g/mol. This compound is characterized by its unique structure, which includes a long octadecyl chain and multiple functional groups, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate involves multiple steps. The primary synthetic route includes the esterification of succinic acid derivatives with octadecanoyl chloride, followed by the acetylation of hydroxyl groups. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the esterification and acetylation processes. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester and acetyl groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.
Industry: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, altering their function and activity. The molecular targets and pathways involved include lipid metabolism pathways and membrane-associated proteins .
Comparaison Avec Des Composés Similaires
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate can be compared with similar compounds such as:
Glycerol monostearate: Similar in having a long fatty acid chain but lacks the acetoxysuccinate moiety.
Octadecyl succinate: Similar in having the octadecyl chain and succinate group but lacks the hydroxyl and acetyl groups.
Lecithin: A phospholipid with similar amphiphilic properties but a different structural framework. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties, making it versatile for various applications.
Propriétés
Numéro CAS |
51591-37-8 |
|---|---|
Formule moléculaire |
C29H50O11 |
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
2,3-diacetyloxy-4-(2-hydroxy-3-octadecanoyloxypropoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C29H50O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(33)37-20-24(32)21-38-29(36)27(40-23(3)31)26(28(34)35)39-22(2)30/h24,26-27,32H,4-21H2,1-3H3,(H,34,35) |
Clé InChI |
HEBJIRRQKKTASW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


